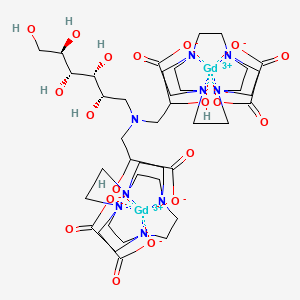
hAChE/hBACE-1-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hAChE/hBACE-1-IN-3 involves the design and synthesis of indole-piperidine amides. The synthetic route typically includes the following steps:
Formation of Indole Derivative: The indole derivative is synthesized through a series of reactions involving the formation of the indole ring structure.
Piperidine Amide Formation: The piperidine amide is formed by reacting the indole derivative with piperidine under specific conditions.
Final Compound Formation: The final compound, this compound, is obtained by combining the indole derivative and piperidine amide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
hAChE/hBACE-1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitution, can modify the compound’s functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
hAChE/hBACE-1-IN-3 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the study of enzyme inhibition and the development of new inhibitors for neurological diseases.
Biology: It is employed in research on the mechanisms of enzyme action and the role of acetylcholinesterase and beta-secretase-1 in neurological disorders.
Medicine: this compound is investigated for its potential therapeutic effects in treating Alzheimer’s disease and other neurodegenerative conditions.
Wirkmechanismus
hAChE/hBACE-1-IN-3 exerts its effects by inhibiting the activity of human acetylcholinesterase and human beta-secretase-1. The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition reduces the breakdown of acetylcholine and the formation of beta-amyloid plaques, which are associated with Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to hAChE/hBACE-1-IN-3 include:
hAChE/hBACE-1-IN-4: A quinazoline derivative with significant inhibitory activity against human acetylcholinesterase and human beta-secretase-1.
hAChE/hBACE-1-IN-2: A potent inhibitor with antioxidant activity and the ability to inhibit beta-amyloid aggregation.
Uniqueness
This compound is unique due to its mixed-type inhibition of both human acetylcholinesterase and human beta-secretase-1, as well as its ability to penetrate the blood-brain barrier. This dual inhibition and brain permeability make it a promising candidate for the treatment of Alzheimer’s disease .
Eigenschaften
Molekularformel |
C25H31N3O3 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-5,6-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H31N3O3/c1-30-23-15-20-14-22(27-21(20)16-24(23)31-2)25(29)26-11-8-18-9-12-28(13-10-18)17-19-6-4-3-5-7-19/h3-7,14-16,18,27H,8-13,17H2,1-2H3,(H,26,29) |
InChI-Schlüssel |
MHFAWVHGIRXFHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC3CCN(CC3)CC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



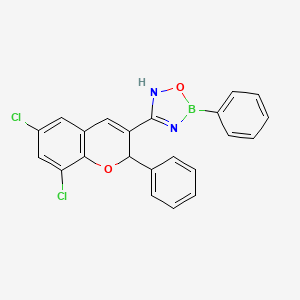
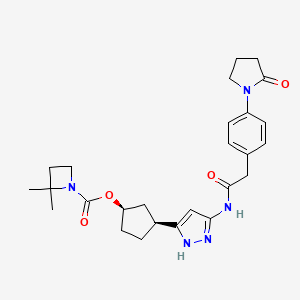
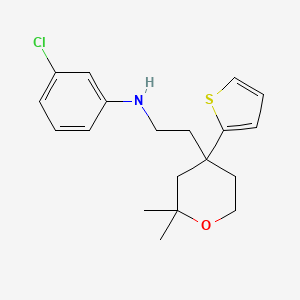
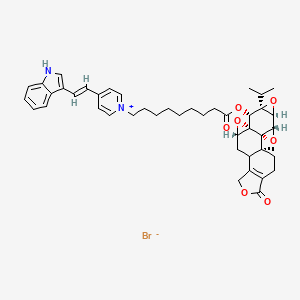
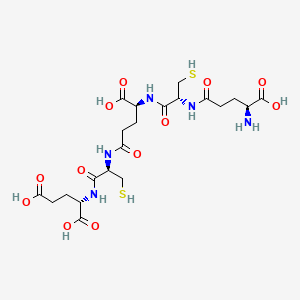
![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)
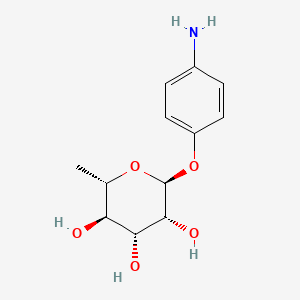
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)



